N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-ethylpiperazine-1-carboxamide
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Overview
Description
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-ethylpiperazine-1-carboxamide is a synthetic compound with a complex molecular structure It is characterized by the presence of a chlorophenyl group, a pyrrolidinone ring, and a piperazine moiety
Biochemical Analysis
Biochemical Properties
Indole derivatives, to which this compound belongs, are known to interact with multiple receptors and have diverse biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Cellular Effects
It is known that indole derivatives can have a wide range of effects on various types of cells and cellular processes . These effects can include influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism
Molecular Mechanism
It is known that indole derivatives can exert their effects at the molecular level through various mechanisms . These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that indole derivatives can have long-term effects on cellular function observed in in vitro or in vivo studies
Metabolic Pathways
It is known that indole derivatives can be involved in various metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-ethylpiperazine-1-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the pyrrolidinone ring through a cyclization reaction. This can be achieved by reacting a suitable amine with a ketone under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction. This step often requires the use of a chlorinated aromatic compound and a strong base.
Formation of the Piperazine Moiety: The piperazine ring is formed by reacting an appropriate diamine with an alkyl halide under basic conditions.
Coupling Reactions: The final step involves coupling the previously synthesized intermediates to form the target compound. This can be achieved using coupling reagents such as carbodiimides or phosphonium salts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-ethylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-ethylpiperazine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Pharmacology: The compound is investigated for its interactions with various biological targets, including receptors and enzymes.
Biochemistry: It is used as a tool compound to study biochemical pathways and mechanisms.
Industrial Chemistry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-ethylpiperazine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-carboxamides: These compounds share the chlorophenyl group and carboxamide functionality but differ in the heterocyclic ring structure.
1,3,4-Oxadiazoles: These compounds have a similar heterocyclic ring but lack the piperazine moiety.
Indole Derivatives: These compounds have a similar aromatic structure but differ in the functional groups attached.
Uniqueness
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-ethylpiperazine-1-carboxamide is unique due to its combination of a chlorophenyl group, a pyrrolidinone ring, and a piperazine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-ethylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN4O2/c1-2-20-7-9-21(10-8-20)17(24)19-14-11-16(23)22(12-14)15-5-3-13(18)4-6-15/h3-6,14H,2,7-12H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSNIEWNNVWTSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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